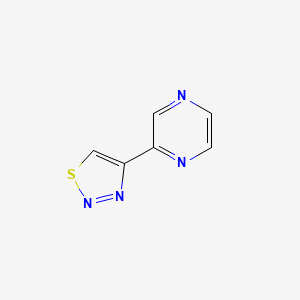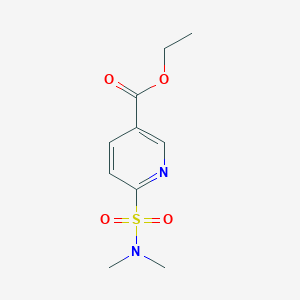
1-(4-Sec-butylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Sec-butylphenyl)propan-1-amine is a chemical compound with the molecular formula C13H21N and a molecular weight of 191.32 g/mol . It is used primarily in biochemical research, particularly in the field of proteomics . The compound features a sec-butyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Sec-butylphenyl)propan-1-amine typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring with a sec-butyl substituent can be synthesized through Friedel-Crafts alkylation, where benzene reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propan-1-amine Group: The next step involves the introduction of the propan-1-amine group. This can be achieved through a nucleophilic substitution reaction where the phenyl ring is treated with 1-bromopropane and ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Friedel-Crafts alkylation followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Sec-butylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Sec-butylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active amines.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Sec-butylphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
1-(4-Sec-butylphenyl)propan-1-amine can be compared with other similar compounds such as:
1-(4-tert-Butylphenyl)propan-1-amine: Similar structure but with a tert-butyl group instead of a sec-butyl group.
1-(4-Isopropylphenyl)propan-1-amine: Contains an isopropyl group instead of a sec-butyl group.
1-(4-Methylphenyl)propan-1-amine: Features a methyl group instead of a sec-butyl group.
The uniqueness of this compound lies in its specific sec-butyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
1-(4-butan-2-ylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-10(3)11-6-8-12(9-7-11)13(14)5-2/h6-10,13H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAQCNBCIIPMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(CC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2797049.png)
![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride](/img/structure/B2797051.png)
![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)


![N-{[(2,4-difluorophenyl)methylidene]amino}guanidine](/img/structure/B2797059.png)

![2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/new.no-structure.jpg)





